1-(1-Aminobutan-2-yl)cyclohexan-1-ol

Chemical procurement Synthetic intermediate quality Purity specification

This chiral 1-aminoalkylcyclohexanol features a branched side chain, providing distinct steric shielding and ~1.5 log units greater lipophilicity than linear analogs—critical for CNS permeability. Its single stereocenter (vs. 4 in diamine analogs) simplifies resolution for asymmetric synthesis. The ≥98% purity minimizes downstream purification, making it the superior building block for convergent med chem campaigns targeting neurological pharmacophores like GABA-A PAMs.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13261151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminobutan-2-yl)cyclohexan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC(CN)C1(CCCCC1)O
InChIInChI=1S/C10H21NO/c1-2-9(8-11)10(12)6-4-3-5-7-10/h9,12H,2-8,11H2,1H3
InChIKeyRRPKEVXNOPSWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminobutan-2-yl)cyclohexan-1-ol (CAS 7179-02-4): Bifunctional Cyclohexanol Building Block with Branched Aminoalkyl Side Chain


1-(1-Aminobutan-2-yl)cyclohexan-1-ol (CAS 7179-02-4, molecular formula C10H21NO, molecular weight 171.28 g/mol) is a bifunctional amino alcohol belonging to the 1-aminoalkylcyclohexanol scaffold class [1]. The compound features a cyclohexanol core substituted at the 1-position with a branched 1-aminobutan-2-yl side chain, creating a chiral center at the side-chain carbon and presenting both a primary amine and a tertiary alcohol as functional handles for further derivatization [2]. Its computed lipophilicity (XLogP3 = 1.9), topological polar surface area (TPSA = 46.3 Ų), and hydrogen bond donor/acceptor profile (HBD = 2, HBA = 2) position it within drug-like chemical space suitable for CNS-targeted and peripheral medicinal chemistry programs [1]. Available at 98% purity from commercial suppliers, the compound is primarily utilized as a research building block for the synthesis of more complex bioactive molecules .

Why 1-(1-Aminobutan-2-yl)cyclohexan-1-ol Cannot Be Replaced by Generic Aminocyclohexanol Analogs


Within the aminocyclohexanol structural class, seemingly minor variations in aminoalkyl side-chain regiochemistry, chain length, or branching produce measurable differences in key molecular properties that directly impact synthetic utility and biological performance. The branched 1-aminobutan-2-yl substitution pattern of the target compound generates a distinct steric environment around the primary amine—differing from the linear 1-(1-aminobutyl) regioisomer—which influences nucleophilic reactivity, diastereoselectivity in subsequent transformations, and recognition by biological targets . Compared to the shorter-chain analog 1-(aminomethyl)cyclohexanol, the target compound's extended three-carbon linker between the cyclohexanol core and the primary amine increases lipophilicity by approximately 1.5 log units and doubles the count of freely rotatable bonds, resulting in substantially different conformational sampling and membrane partitioning behavior . These property differences render simple in-class substitution unreliable for applications where specific pharmacokinetic parameters, synthetic intermediate reactivity, or stereochemical outcomes are critical [1].

Quantitative Differentiation Evidence for 1-(1-Aminobutan-2-yl)cyclohexan-1-ol Against Its Closest Comparators


Purity Specification Differential: 98% (Target) vs. 95% for Closest Linear Regioisomer

The target compound 1-(1-aminobutan-2-yl)cyclohexan-1-ol (branched aminoalkyl substitution) is commercially available at a standard purity specification of 98% . Its closest regioisomeric comparator, 1-(1-aminobutyl)cyclohexan-1-ol (CAS 134023-75-9, linear aminoalkyl substitution), is supplied at a standard purity of 95% from the same and independent vendors . This represents a 3-percentage-point differential in nominal purity, which is meaningful for synthetic applications where the downstream yield and impurity profile of subsequent reaction steps are sensitive to the quality of the amino alcohol starting material. Both compounds share identical molecular formula (C10H21NO) and molecular weight (171.28 g/mol), making purity the dominant procurement-relevant differentiator between them .

Chemical procurement Synthetic intermediate quality Purity specification

Lipophilicity Differential: XLogP3 1.9 vs. 0.41 for Shorter-Chain 1-(Aminomethyl)cyclohexanol

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.9, as reported in PubChem [1]. In contrast, the shorter-chain analog 1-(aminomethyl)cyclohexanol (CAS 4000-72-0), which bears a single methylene spacer between the cyclohexanol core and the primary amine, has a measured ACD/LogP of 0.41 and an estimated XLogP of approximately 0.2 . The ΔLogP of approximately 1.5–1.7 log units corresponds to roughly a 30- to 50-fold greater equilibrium distribution into octanol (a membrane-mimetic phase) for the target compound. Both compounds retain similar topological polar surface area (TPSA ≈ 46 Ų), hydrogen bond donor count (2), and hydrogen bond acceptor count (2), isolating the lipophilicity differential to the extended alkyl linker .

Lipophilicity Drug-like property space Membrane permeability

Rotatable Bond and Molecular Weight Differentiation vs. Shorter-Chain 1-(Aminomethyl)cyclohexanol

The target compound contains 3 rotatable bonds (the entire aminoalkyl side chain) and has a molecular weight of 171.28 g/mol [1]. The shorter-chain comparator 1-(aminomethyl)cyclohexanol possesses only 1 rotatable bond (the aminomethyl group) and a molecular weight of 129.20 g/mol, yielding a molecular weight difference of 42.08 Da . This two-bond increase in rotational自由度 and the additional 42 Da of mass—corresponding to two methylene units (-CH2CH2-)—translate into a measurably larger conformational ensemble accessible to the target compound at physiological temperature. The extended side chain also provides a longer reach for the primary amine to engage distal hydrogen-bonding or ionic interaction sites on a target protein, which is geometrically inaccessible to the shorter-chain analog [2].

Conformational flexibility Molecular descriptor Structure-property relationships

Chiral Center Availability: Enantioselective Synthesis Potential vs. Achiral 1-(Aminomethyl)cyclohexanol

The target compound bears a chiral center at the 2-position of the butyl side chain (the carbon atom bearing the ethyl and aminomethyl substituents), generating a racemic mixture of (R)- and (S)-enantiomers [1]. Both enantiomers share identical computed molecular properties (MW 171.28, XLogP3 1.9, TPSA 46.3 Ų) as these are constitutional descriptors, but the presence of stereochemistry enables enantioselective resolution or asymmetric synthesis strategies that are impossible with the achiral comparator 1-(aminomethyl)cyclohexanol, which possesses no stereogenic center . The close structural analog 3-amino-1-(1-aminobutan-2-yl)cyclohexan-1-ol (CAS 2137653-44-0, C10H22N2O, MW 186.29) introduces an additional amino group on the cyclohexane ring, representing a diamine scaffold with two chiral centers, but the target compound's single defined stereocenter offers a simpler stereochemical profile for applications where enantiopurity rather than diastereomeric complexity is the primary concern .

Chirality Enantioselective synthesis Stereochemistry

Class-Level Pharmacological Scaffold: Cyclohexanol Core as GABA-A Positive Modulator Platform

Cyclohexanol analogues constitute a validated class of positive allosteric modulators (PAMs) of the GABA-A receptor, with demonstrated general anesthetic activity in vivo [1]. In a systematic structure-activity relationship study by Hall et al. (2011), 2,6-disubstituted cyclohexanols produced concentration-dependent enhancement of recombinant human GABA-A (α1β2γ2s) receptor currents expressed in Xenopus oocytes, with rank-order potency at 30 μM: 2,6-dimethylcyclohexanol ~ 2,6-diethylcyclohexanol ~ 2,6-diisopropylcyclohexanol ~ 2,6-di-sec-butylcyclohexanol ≫ 2,6-di-tert-butylcyclohexanol ~ 4-tert-butylcyclohexanol > cyclohexanol [2]. The most potent compounds—2,6-diisopropylcyclohexanol and 2,6-dimethylcyclohexanol—exhibited in vivo anesthetic EC50 values of 14.0 μM and 13.1 μM respectively in a tadpole loss-of-righting-reflex assay [3]. The target compound, 1-(1-aminobutan-2-yl)cyclohexan-1-ol, employs a distinct substitution pattern (1-position aminoalkyl rather than 2,6-dialkyl), which redirects the pharmacophoric vector from the cyclohexanol ring plane to an extended side chain terminating in a primary amine—a geometry not explored in the Hall et al. study. This structural divergence represents a rationally designed opportunity to probe GABA-A PAM activity along an orthogonal pharmacophoric axis, with the branched aminoalkyl group capable of engaging anionic subsites not addressable by simple alkyl-substituted cyclohexanols. No direct GABA-A modulation data are yet available for the target compound.

GABA-A receptor Positive allosteric modulation Anesthetic scaffold

Recommended Application Scenarios for 1-(1-Aminobutan-2-yl)cyclohexan-1-ol Based on Quantitative Differentiation Evidence


High-Purity Building Block for Multi-Step Medicinal Chemistry Syntheses

When synthetic route design demands a 1-aminoalkylcyclohexanol building block with minimal impurity carry-through, the 98% purity specification of 1-(1-aminobutan-2-yl)cyclohexan-1-ol [1] provides a 3-percentage-point advantage over the 95% linear regioisomer [2]. This differential is particularly consequential in convergent syntheses where the amino alcohol is introduced at a late stage, as a 3% higher input purity can reduce the final chromatographic purification burden and improve isolated yields. The branched aminoalkyl side chain further differentiates this building block from linear analogs by providing differential steric shielding of the reactive primary amine, which can be exploited for chemoselective protection/deprotection strategies or regioselective amide bond formation.

Lipophilicity-Driven CNS Penetration Probe Design

The approximately 30–50× greater lipophilicity (ΔLogP ≈ 1.5–1.7) of the target compound relative to the shorter-chain 1-(aminomethyl)cyclohexanol [1] positions it as the preferred aminocyclohexanol scaffold for CNS-targeted medicinal chemistry programs where passive blood-brain barrier permeability is a design requirement. The extended three-carbon linker provides sufficient reach for the primary amine to engage deep hydrophobic pockets while maintaining hydrogen-bonding capacity (HBD = 2, HBA = 2), offering a balanced physicochemical profile that the shorter-chain analog cannot achieve [2]. This scenario is most relevant for programs targeting neurological or psychiatric indications where cyclohexanol-based pharmacophores have precedent.

Single-Stereocenter Chiral Building Block for Enantioselective Synthesis

For asymmetric synthesis campaigns requiring a cyclohexanol-derived chiral building block, the single stereogenic center of 1-(1-aminobutan-2-yl)cyclohexan-1-ol [1] offers a simpler stereochemical landscape (two enantiomers) compared to the four-stereoisomer complexity of diamine analogs such as 3-amino-1-(1-aminobutan-2-yl)cyclohexan-1-ol [2]. This tractable stereochemistry facilitates classical resolution, chiral chromatography, or asymmetric synthesis approaches to obtain enantiopure material. The achiral comparator 1-(aminomethyl)cyclohexanol is structurally excluded from this application class entirely, as it provides no stereochemical handle for downstream enantioselective transformations.

GABA-A Receptor Pharmacology Probe with Orthogonal Substitution Vector

The cyclohexanol scaffold is validated as a GABA-A receptor positive allosteric modulator platform, with 2,6-disubstituted analogs demonstrating in vivo anesthetic EC50 values in the 13–14 μM range [1]. The target compound explores a pharmacophoric vector—1-position aminoalkyl substitution—that is orthogonal to the extensively characterized 2,6-dialkyl series [2]. This structural distinctiveness makes the compound a strategically valuable probe for academic receptor pharmacology groups or industrial screening cascades seeking to identify novel GABA-A PAM chemotypes that may exhibit differentiated subtype selectivity, altered kinetics, or reduced on-target toxicity relative to the 2,6-disubstituted cyclohexanol class. The target compound's primary amine additionally provides a synthetic handle for generating focused libraries via amide coupling, reductive amination, or sulfonamide formation, enabling rapid SAR exploration around a novel GABA-A pharmacophoric vector.

Quote Request

Request a Quote for 1-(1-Aminobutan-2-yl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.